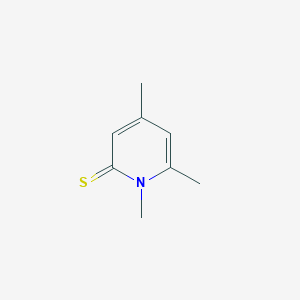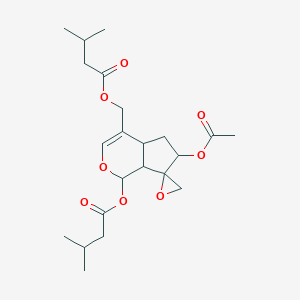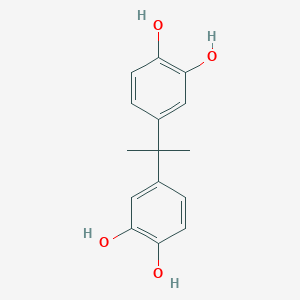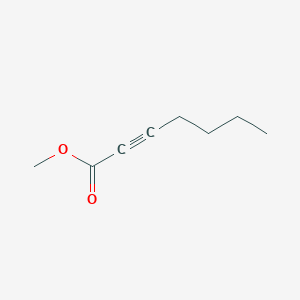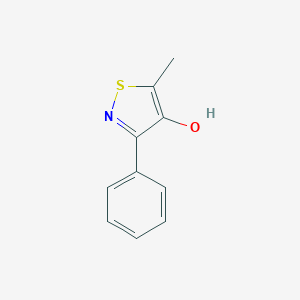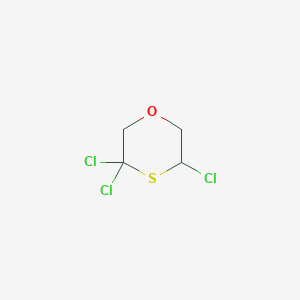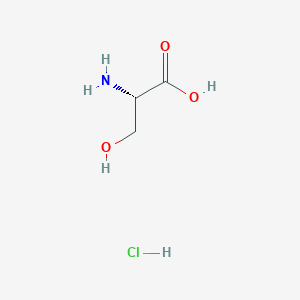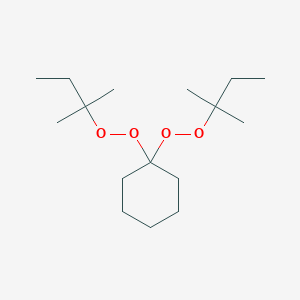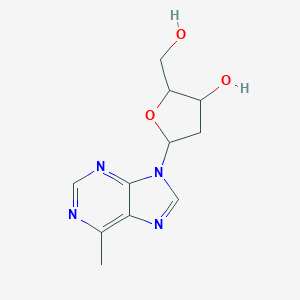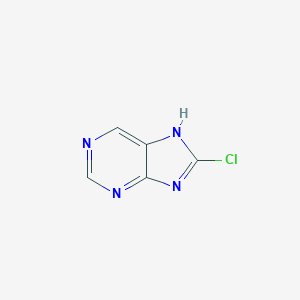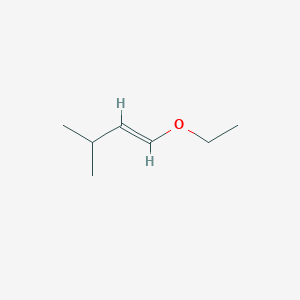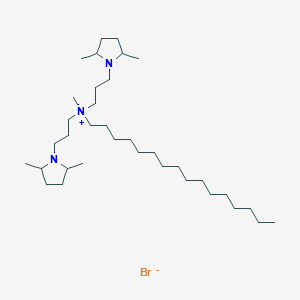
Pirralkonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pirralkonium bromide is a quaternary ammonium compound that is used as a disinfectant and preservative in various industries. It is a highly effective antimicrobial agent that has been extensively studied for its use in the medical and scientific fields.
Mécanisme D'action
Pirralkonium bromide acts by disrupting the cell membrane of microorganisms. It binds to the cell membrane and causes it to become destabilized, leading to cell lysis and death. Pirralkonium bromide is effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses.
Effets Biochimiques Et Physiologiques
Pirralkonium bromide has been shown to have little to no toxicity in humans and animals. It is not absorbed through the skin or mucous membranes, and it is rapidly metabolized and excreted from the body. Pirralkonium bromide has been shown to have no significant effects on the immune system or other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Pirralkonium bromide is a highly effective antimicrobial agent that has many advantages for use in lab experiments. It is easy to synthesize, has a high purity, and is relatively inexpensive. Pirralkonium bromide has a broad spectrum of activity and is effective against a wide range of microorganisms. However, pirralkonium bromide has some limitations, such as its potential for toxicity in high concentrations and its potential for developing resistance in microorganisms.
Orientations Futures
There are many potential future directions for research on pirralkonium bromide. One area of research could be the development of new formulations and delivery methods for pirralkonium bromide, such as nanoparticles or liposomes. Another area of research could be the study of the mechanism of action of pirralkonium bromide in more detail, to gain a better understanding of how it disrupts the cell membrane of microorganisms. Additionally, research could be done on the potential for pirralkonium bromide to be used in combination with other antimicrobial agents to increase its effectiveness and reduce the potential for resistance.
Méthodes De Synthèse
Pirralkonium bromide is synthesized by reacting pyridine with an alkyl halide in the presence of a base. The resulting compound is then quaternized with methyl bromide to form pirralkonium bromide. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
Pirralkonium bromide has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. Pirralkonium bromide has been used in various scientific applications, such as in the development of disinfectants, preservatives, and antiseptics.
Propriétés
Numéro CAS |
17243-65-1 |
|---|---|
Nom du produit |
Pirralkonium bromide |
Formule moléculaire |
C35H72BrN3 |
Poids moléculaire |
614.9 g/mol |
Nom IUPAC |
bis[3-(2,5-dimethylpyrrolidin-1-yl)propyl]-hexadecyl-methylazanium;bromide |
InChI |
InChI=1S/C35H72N3.BrH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-38(6,30-21-27-36-32(2)23-24-33(36)3)31-22-28-37-34(4)25-26-35(37)5;/h32-35H,7-31H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
XFVMOBHZJPHMOI-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-] |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



